![molecular formula C26H32N4O4S B2684629 N-{3-[ethyl(phenyl)amino]propyl}-6-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)hexanamide CAS No. 688053-60-3](/img/no-structure.png)

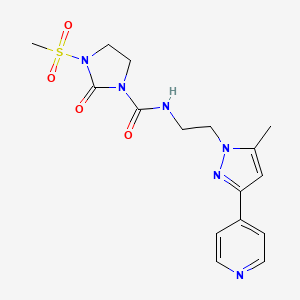

N-{3-[ethyl(phenyl)amino]propyl}-6-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)hexanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

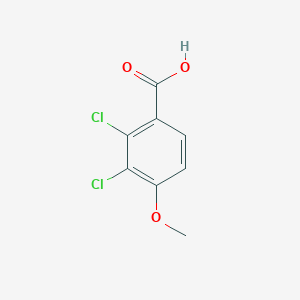

This compound is a complex organic molecule that contains several functional groups and rings, including a quinazolin ring and a thiadiazole ring . These types of compounds are often found in pharmaceuticals and could have various biological activities .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures and functional groups. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any chiral centers .科学的研究の応用

Synthesis and Biological Properties

Researchers have developed synthetic routes and evaluated the biological activities of compounds with structures related to N-{3-[ethyl(phenyl)amino]propyl}-6-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)hexanamide. For example, the synthesis and biological properties of 3-phenyl-and 3-phenethyl-5-methyl-5-ethyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolines have been studied, revealing their effects on brain monoamine oxidase (MAO) activity and antitumor activities against mouse tumors, indicating moderate therapeutic effects (Markosyan et al., 2008).

Antimicrobial and Antitumor Activities

Another research focus has been on the antimicrobial and antitumor activities of quinazolinone derivatives. Syntheses of 1, 2, 4-triazole derivatives and their biological activity have been reported, underscoring the potential of these compounds in fighting bacterial and fungal infections (Havaldar & Patil, 2008).

Antioxidant and Anticancer Activities

The antioxidant and anticancer activities of novel derivatives have been explored, with some compounds showing significant efficacy. A study on novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide found that certain compounds exhibited antioxidant activity superior to ascorbic acid and displayed cytotoxicity against human glioblastoma and breast cancer cell lines, highlighting their potential as therapeutic agents (Tumosienė et al., 2020).

Targeted Cancer Therapy

The development of targeted cancer therapies using thymidylate synthase inhibitors has been a significant area of research. N-[4-[2-propyn-1-yl[(6S)-4,6,7,8-tetrahydro-2-(hydroxymethyl)-4-oxo-3H-cyclopenta[g]quinazolin-6-yl]amino]benzoyl]-l-γ-glutamyl-D-glutamic acid (BGC 945, now known as ONX 0801), is a novel antifolate drug that combines enzymatic inhibition of thymidylate synthase with α-folate receptor-mediated targeting of tumor cells, offering a promising approach to cancer treatment with potentially lower toxicity due to selective accumulation in tumor cells (Tochowicz et al., 2013).

作用機序

Safety and Hazards

Without specific information, it’s hard to provide details on the safety and hazards of this compound. As with any chemical, handling should be done with appropriate safety precautions.

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-{3-[ethyl(phenyl)amino]propyl}-6-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)hexanamide' involves the reaction of two key starting materials: 3-[ethyl(phenyl)amino]propylamine and 6-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)hexanoic acid. The amine and acid are coupled together using standard peptide coupling reagents to form the final product.", "Starting Materials": [ "3-[ethyl(phenyl)amino]propylamine", "6-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)hexanoic acid" ], "Reaction": [ "Step 1: Protect the amine group of 3-[ethyl(phenyl)amino]propylamine using a suitable protecting group such as Boc or Fmoc.", "Step 2: React the protected amine with 6-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)hexanoic acid using standard peptide coupling reagents such as HATU or EDC to form the amide bond.", "Step 3: Deprotect the amine group using a suitable deprotection reagent such as TFA or piperidine to obtain the final product." ] } | |

CAS番号 |

688053-60-3 |

分子式 |

C26H32N4O4S |

分子量 |

496.63 |

IUPAC名 |

N-[3-(N-ethylanilino)propyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide |

InChI |

InChI=1S/C26H32N4O4S/c1-2-29(19-10-5-3-6-11-19)14-9-13-27-24(31)12-7-4-8-15-30-25(32)20-16-22-23(34-18-33-22)17-21(20)28-26(30)35/h3,5-6,10-11,16-17H,2,4,7-9,12-15,18H2,1H3,(H,27,31)(H,28,35) |

InChIキー |

ZBXBCUMGOCAYBX-UHFFFAOYSA-N |

SMILES |

CCN(CCCNC(=O)CCCCCN1C(=O)C2=CC3=C(C=C2NC1=S)OCO3)C4=CC=CC=C4 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-tert-butyl-N-[cyano(3,4,5-trimethoxyphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B2684547.png)

![2-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2684550.png)

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2684554.png)

![7-hydroxy-3-methyl-N-(2-morpholinoethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2684555.png)

![N-(2,4-dichlorophenyl)-2-[(methoxyimino)methyl]-3-oxobutanamide](/img/structure/B2684556.png)

![4-(2-(4-fluorophenyl)-2-oxoethyl)-2-propylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2684558.png)

![2-{4-[(2,5-Dimethoxyphenyl)methyl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B2684564.png)

![N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2684568.png)